3,3-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one
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Overview
Description
3,3-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one is a complex organic compound that features a 1,8-naphthyridine coreThe 1,8-naphthyridine moiety is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 3,3-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts .
Industrial Production Methods
Industrial production methods for such compounds often involve metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be eco-friendly, safe, and atom-economical, aligning with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3,3-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. For instance, compounds with the 1,8-naphthyridine core have been shown to intercalate with DNA, inhibiting topoisomerase II and thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A compound containing the 1,8-naphthyridine core used for treating bacterial infections.
Vosaroxin: A 1,8-naphthyridine derivative in clinical trials as a potential anticancer drug.
Uniqueness
3,3-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one is unique due to its specific structural features, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C19H25N3O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3,3-dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C19H25N3O/c1-19(2,3)13-17(23)22-11-8-14(9-12-22)16-7-6-15-5-4-10-20-18(15)21-16/h4-7,10,14H,8-9,11-13H2,1-3H3 |
InChI Key |
CGVSAYCCKAGDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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